3-Methylazepan-3-ol
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Overview
Description
Scientific Research Applications
Enantiomerically Pure Compounds and Receptor Affinity
Enantiomerically pure 2-methyltetrahydro-3-benzazepin-1-ols have been synthesized and shown to selectively block GluN2B subunit-containing N-Methyl-D-aspartate (NMDA) receptors. These compounds exhibit significant cytoprotective activity, suggesting potential applications in neuroprotection and the modulation of synaptic transmission. The synthesis approach allows for the exploration of stereoisomeric effects on receptor affinity and biological activity, highlighting the importance of stereochemistry in drug design and pharmacological research (Tewes et al., 2015).
Homonucleophilic Substitution Studies
Research into the stereoselective homonucleophilic substitution of 3-O-methyl and 3-O-ethyloxazepam enantiomers has provided insights into the dynamic behavior of these compounds, including temperature-dependent and acid-catalysed racemization. These studies contribute to a deeper understanding of the chemical stability and transformation mechanisms relevant to the pharmacokinetics and metabolic pathways of related compounds (Yang & Lu, 1993).
Novel H3 Receptor Antagonists
GSK189254, a novel histamine H3 receptor antagonist, demonstrates the potential of azepane derivatives for treating cognitive disorders, including Alzheimer's disease. By binding to histamine H3 receptors in the brain and improving cognitive performance in preclinical models, this research underscores the therapeutic value of targeting specific receptor subtypes in neurodegenerative diseases (Medhurst et al., 2007).
Racemization and Stereochemistry
The racemization kinetics of enantiomeric oxazepams and their derivatives have been studied, highlighting the influence of stereochemistry on the pharmacological properties and metabolic stability of these compounds. Understanding the racemization process is crucial for the development of drugs with improved efficacy and reduced side effects (Yang & Lu, 1989).
Safety and Hazards
properties
IUPAC Name |
3-methylazepan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(9)4-2-3-5-8-6-7/h8-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLHMPWNWSQJIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCNC1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylazepan-3-ol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.